4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt hydrate

Catalog No.
S3711329
CAS No.
312693-54-2
M.F
C10H10NNaO8S2
M. Wt
359.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid m...

CAS Number

312693-54-2

Product Name

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt hydrate

IUPAC Name

sodium;4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate

Molecular Formula

C10H10NNaO8S2

Molecular Weight

359.3 g/mol

InChI

InChI=1S/C10H9NO7S2.Na.H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1

InChI Key

YYIGOAMEITZADH-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)[O-])S(=O)(=O)O.[Na+]

The exact mass of the compound 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate is 317.97421894 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Molecular Structure Analysis

The key features of the molecule include:

  • A central naphthalene ring system with an amino group attached at the 8th position and two sulfonic acid groups at positions 3 and 6 (disulfonic acid).
  • The presence of a sodium cation (Na+) associated with one of the sulfonate groups, making it a monosodium salt.
  • A water molecule bound to the molecule (monohydrate).

The presence of the sulfonate groups makes the molecule highly water-soluble. The amino group can participate in various chemical reactions, particularly azo coupling, which is crucial for dye synthesis.


Chemical Reactions Analysis

J acid is primarily used as a precursor for azo dyes. Azo dyes are a large class of synthetic dyes characterized by the presence of an azo group (N=N) connecting two aromatic rings. The synthesis of azo dyes using J acid typically involves diazotization of a primary aromatic amine followed by coupling with J acid under alkaline conditions.

Ar-NH2 (aromatic amine) + NaNO2 + HCl -> Ar-N=N+Cl (diazonium ion)

Ar-N=N+Cl + J acid (Na salt) -> Azo dye + NaCl (sodium chloride)


Physical And Chemical Properties Analysis

  • Appearance: Light yellow to brown crystalline powder [].
  • Melting point: No data available.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Highly soluble in water, slightly soluble in ethanol [].
  • Stability: Stable under normal storage conditions.

Mechanism of Action (Not Applicable)

J acid itself does not have a known mechanism of action in biological systems. Its primary application lies in the production of azo dyes.

J acid may cause mild skin irritation and eye irritation upon contact. It is recommended to wear appropriate personal protective equipment (PPE) when handling the compound.

  • LD50 (oral, rat): >2000 mg/kg []. (LD50 refers to the dose of a substance that causes death in 50% of test animals).

Dye Synthesis

H-Acid is a vital intermediate in the production of azo dyes []. These synthetic dyes possess a wide range of colors and exhibit excellent application properties for textiles, plastics, and other materials []. Research explores using H-Acid for the synthesis of novel azo dyes with enhanced properties like lightfastness, washfastness, and biodegradability [].

Analytical Chemistry

H-Acid serves as a chromogenic reagent in analytical chemistry []. Its ability to form colored complexes with specific metal ions allows for their detection and quantification. Research focuses on optimizing H-Acid-based methods for trace metal analysis in environmental samples, food products, and biological fluids [].

Physical Description

Dry Powder

XLogP3

0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

358.97455291 Da

Monoisotopic Mass

358.97455291 Da

Heavy Atom Count

22

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-20-2023

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